4-(1-Phenyl-1H-pyrazol-4-YL)quinoline
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Overview
Description
4-(1-Phenyl-1H-pyrazol-4-YL)quinoline is a heterocyclic compound that combines the structural features of both quinoline and pyrazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique arrangement of nitrogen atoms within the quinoline and pyrazole rings imparts distinct chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-1H-pyrazol-4-YL)quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . This reaction is often carried out in the presence of acidic or basic catalysts to facilitate the formation of the quinoline ring.
Another approach involves the cyclization of pyrazole derivatives with quinoline precursors. This method may require the use of solvents such as tetrahydrofuran and specific reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenyl-1H-pyrazol-4-YL)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-YL)quinoline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, it has been shown to exhibit activity against certain enzymes involved in disease pathways . The exact molecular targets and pathways can vary, but the compound’s structure allows it to engage in specific interactions that modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and substituents.
Quinoline derivatives: Compounds such as chloroquine and camptothecin, which have different substituents on the quinoline ring, exhibit distinct biological activities.
Uniqueness
4-(1-Phenyl-1H-pyrazol-4-YL)quinoline is unique due to its combination of quinoline and pyrazole rings, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse pharmacological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H13N3 |
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Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-(1-phenylpyrazol-4-yl)quinoline |
InChI |
InChI=1S/C18H13N3/c1-2-6-15(7-3-1)21-13-14(12-20-21)16-10-11-19-18-9-5-4-8-17(16)18/h1-13H |
InChI Key |
GLJRDKAYQYOCDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
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